Undecanal
Description
Contextualization of Straight-Chain Aliphatic Aldehydes in Scientific Inquiry
Straight-chain aliphatic aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom and an alkyl group, forming a linear or branched carbon chain structure thegoodscentscompany.com. This functional group imparts a partially positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack and making these compounds crucial intermediates in organic synthesis thegoodscentscompany.comwikipedia.org. They readily undergo nucleophilic addition reactions with various species, including water, alcohols, amines, and hydride sources, to yield diverse products such as hydrates, acetals, imines, and alcohols thegoodscentscompany.com.
Beyond their synthetic utility, straight-chain aliphatic aldehydes are prevalent in biological systems, where they participate in essential metabolic processes. For instance, enzymes like aldehyde dehydrogenases play a vital role in detoxifying aldehydes within living organisms wikipedia.org. These compounds can also arise as degradation products from the oxidation of fatty acids fishersci.ca. In plants, volatile aldehydes often serve as defense mechanisms against environmental stressors and herbivores, while in animals, they can be generated as metabolic byproducts uni.lu. Notably, higher straight-chain aliphatic aldehydes, including undecanal, are recognized as important odor-active volatiles in human foods rxnfinder.orgontosight.ai. Furthermore, their detection in exhaled breath has suggested their potential as biomarkers for certain lung diseases fishersci.cafishersci.ca.
Historical and Current Trajectories in this compound Research
This compound, also known by synonyms such as undecyl aldehyde or hendecanal, is an eleven-carbon aldehyde with the chemical formula C11H22O nih.govwikipedia.org. It typically presents as a colorless to pale yellow oily liquid, characterized by a sweet, aldehydic, and citrus-like odor nih.govnih.govflybase.org. Its physical properties, which are critical for its diverse applications and research, are summarized in Table 1.
Table 1: Key Physical Properties of this compound
| Property | Value |
| CAS Number | 112-44-7 |
| Molecular Formula | C11H22O |
| Molecular Weight | 170.3 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 0.825-0.832 g/mL at 25 °C |
| Melting Point | -4 °C |
| Boiling Point | 109-115 °C at 5.00 mmHg (also 80 °C/1 mmHg) |
| Refractive Index | 1.4280-1.4350 |
| Water Solubility | Practically insoluble |
Historically, this compound has been widely utilized in the flavor and fragrance industry, where its pleasant, fatty odor makes it a key ingredient in perfumes, soaps, and food flavorings fishersci.canih.govflybase.org. Aldehydes with 8 to 18 carbon atoms are particularly common in modern perfume formulations fishersci.ca.
Current research trajectories for this compound extend beyond its traditional applications, delving into more complex chemical and biological systems:
Biochemical Research: this compound serves as a model compound in studies of lipid metabolism and fatty acid synthesis, contributing to a deeper understanding of fundamental biological processes and the development of potential therapeutic strategies nih.gov. Classified as a medium-chain fatty aldehyde lipid molecule, its structure makes it relevant for investigating lipid pathways nih.govflybase.org.
Organic Synthesis: As a versatile building block, this compound is valuable in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals nih.gov. Research is exploring sustainable methods for its production, such as biocatalytic oxidation of alcohols and photocatalytic strategies fishersci.ca. Studies also focus on its reductive amination for the synthesis of tertiary amines, optimizing processes for efficiency and selectivity nih.govctdbase.org.
Significance of this compound as a Model Compound in Diverse Disciplines
This compound's well-defined structure and reactivity make it an invaluable model compound across a spectrum of scientific disciplines:
In Chemical Reactivity Studies: Its straight-chain structure and aldehyde functional group provide an ideal system for investigating core organic reactions. Researchers use this compound to study nucleophilic addition reactions, oxidation, and reduction processes that are characteristic of aldehydes thegoodscentscompany.comwikipedia.org. For example, its use in reductive amination studies helps elucidate mechanisms for synthesizing complex amines nih.govctdbase.org.
In Biochemical Pathway Elucidation: As a medium-chain fatty aldehyde, this compound is employed in biochemical research to model aspects of lipid metabolism and fatty acid synthesis. This allows scientists to gain insights into fundamental biological processes, including how lipids are synthesized and metabolized within living systems nih.govnih.govflybase.org.
In Olfactory System Research: this compound is a critical tool for understanding how olfactory systems process complex chemical signals. Its established role as a component of insect pheromones, such as in Galleria mellonella, enables detailed investigations into species recognition and mate-finding behaviors nih.gov. Its significance as a human-specific odor cue for mosquitoes (Aedes aegypti) provides a model for studying host-seeking mechanisms and the neural coding of odors, which has implications for vector control strategies. The observed antagonistic interaction of this compound with human olfactory receptors further highlights its utility as a model for exploring the intricacies of odor perception and receptor-ligand binding.
In Environmental and Prebiotic Chemistry: The detection of aldehydes, including those with similar chain lengths to this compound, in extraterrestrial materials like meteorites and in ancient terrestrial samples such as Archean quartz crystals, points to their potential role as prebiotic precursor molecules. This positions this compound as a model for investigating the chemical origins of life and the formation of early membrane-forming lipids, contributing to theories on how life emerged on Earth.
Table 2: Major Components of Galleria mellonella Sex Pheromone Blend
| Pheromone Component | Approximate Ratio (by mass) |
| Nonanal (B32974) | 7 |
| This compound | 3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPQYAYAQWNLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021688 | |
| Record name | Undecanal | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [EPA ChAMP: Hazard Characterization] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to slightly yellow liquid/sweet, fatty, floral odour | |
| Record name | Undecanal | |
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| Record name | Undecanal | |
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| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
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| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
109.00 to 115.00 °C. @ 5.00 mm Hg | |
| Record name | Undecanal | |
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Solubility |
soluble in most fixed oils, propylene glycol; insoluble in glycerol, water, 1 ml in 5 ml of 70% alcohol (in ethanol) | |
| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.825-0.832 | |
| Record name | Undecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/633/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.06 [mmHg] | |
| Record name | Undecanal | |
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CAS No. |
112-44-7 | |
| Record name | Undecanal | |
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| Record name | Undecanal | |
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| Record name | Undecanal | |
| Source | DrugBank | |
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| Record name | UNDECANAL | |
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| Record name | Undecanal | |
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| Record name | UNDECANAL | |
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| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-4 °C | |
| Record name | Undecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030941 | |
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Advanced Synthetic Methodologies and Chemical Transformations of Undecanal
Catalytic Synthesis Routes for Undecanal
This compound is produced via highly controlled catalytic processes, primarily involving the hydroformylation of decene and the selective oxidation of undecanol (B1663989).
Hydroformylation, also known as the oxo process, is a pivotal industrial reaction that entails the addition of carbon monoxide (CO) and hydrogen (H₂) to an unsaturated compound, typically an alkene, to yield aldehydes. mt.com Rhodium complexes are widely favored as catalysts in this process due to their superior activity and ability to operate under milder reaction conditions compared to traditional cobalt catalysts. mt.comillinois.edu
The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the "Wilkinson" cycle, proceeds through several key steps:
Catalyst Formation and Olefin Coordination : The process begins with the formation of an active rhodium-hydride complex. An olefin, such as 1-decene (B1663960), then coordinates to an available site on the rhodium center, forming a five-coordinate intermediate. illinois.edumpg.de
Migratory Insertion : The coordinated olefin undergoes migratory insertion into the Rh-H bond, resulting in a rhodium-alkyl compound. This step is critical as it dictates the regioselectivity, leading to either the linear (n-aldehyde) or branched (iso-aldehyde) product. illinois.edumpg.de
CO Coordination and Migratory Insertion : A carbon monoxide molecule subsequently coordinates to the rhodium, followed by its migratory insertion into the Rh-alkyl bond, which forms a rhodium-acyl complex. illinois.edu
Hydrogenolysis : In the final step, the Rh-acyl complex undergoes hydrogenolysis, reacting with hydrogen gas to release the aldehyde product (this compound or its branched isomer) and regenerate the rhodium-hydride catalyst, thus completing the catalytic cycle. illinois.edu
In the hydroformylation of 1-decene to this compound, undesirable side reactions such as double bond isomerization and hydrogenation of the olefin to alkanes can occur. mpg.dersc.org Process optimization strategies are often aimed at maximizing the yield of the desired linear aldehyde (this compound) while minimizing the formation of branched isomers and other side products. The incorporation of bulkier ligands into the metal center of the catalyst can significantly enhance the selectivity towards linear aldehydes. mt.com Advanced techniques, such as operando FTIR spectroscopy and quantum chemical calculations, are employed to thoroughly investigate the reaction mechanism, identify active catalytic species (e.g., HRh(BiPhePhos)(CO)₂), and understand catalyst deactivation pathways, including the irreversible formation of rhodium carbonyl clusters. rsc.orgmpg.de
| Parameter | Effect on Rhodium-Catalyzed Hydroformylation of Decene |
|---|---|
| Ligand Bulkiness | Increases the ratio of linear to branched aldehydes. mt.com |
| Temperature | Lower temperatures generally lead to higher catalytic activity. mt.com |
| Pressure | Rhodium catalysts can operate effectively at lower pressures. mt.com |
| Feed Impurities | Unsaturated hydroperoxides can adversely affect regioselectivity. rsc.org |
This compound can also be synthesized through the selective oxidation of 1-undecanol. chemicalbook.comatamanchemicals.comatamanchemicals.com This transformation represents a common and efficient method for producing aldehydes from their corresponding primary alcohols. chemicalbook.com A notable chemoselective oxidation method involves the use of a fluorous derivative of the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical as a catalyst. atamanchemicals.comatamanchemicals.comsigmaaldrich.cnscientificlabs.com This catalytic approach facilitates the efficient and selective conversion of undecanol to this compound, underscoring the importance of tailored catalyst design for specific chemical transformations.
Derivatization and Functional Group Interconversions of this compound
This compound, possessing a reactive aldehyde functional group, serves as a versatile building block for various derivatization and functional group interconversion reactions. These transformations lead to the synthesis of a wide array of valuable chemical compounds.
Reductive amination is a direct and highly efficient method for the formation of carbon-nitrogen bonds, converting aldehydes or ketones into amines. uni-halle.de In the case of this compound, this reaction typically involves the condensation of the aldehyde with an amine (such as ammonia (B1221849) or diethylamine) to form an imine or enamine intermediate, followed by the catalytic hydrogenation of this intermediate to yield the desired amine product. uni-halle.deresearchgate.net
Rhodium-catalyzed reductive amination of 1-undecanal has been extensively investigated, particularly in thermomorphic multicomponent solvent systems, often utilizing ligands like Xantphos. uni-halle.deresearchgate.netresearchgate.netmpg.de These solvent systems offer significant advantages for the recovery and recycling of homogeneous catalysts, enhancing process sustainability. uni-halle.deresearchgate.net
Mechanistic Investigations : The reaction network for the reductive amination of 1-undecanal is intricate, encompassing not only the formation of the target amine but also the potential generation of by-products. These by-products can include alcohols (resulting from the direct hydrogenation of this compound) and aldols (formed via aldol (B89426) condensation reactions). researchgate.net A proposed reaction network outlines:
The initial formation of an enamine intermediate from the reaction of this compound with the amine, accompanied by the elimination of water. uni-halle.deresearchgate.net
The subsequent reduction of this enamine intermediate to the desired amine through catalytic hydrogenation. uni-halle.deresearchgate.net
Identified side reactions, which include:
The hydrogenation of 1-undecanal directly to 1-undecanol. researchgate.net
Aldol condensation reactions of this compound, leading to various aldol products. researchgate.net
Kinetic Modeling : Comprehensive kinetic models have been developed and parameterized to accurately describe the rhodium-catalyzed reductive amination of 1-undecanal across different thermomorphic solvent systems (e.g., mixtures of methanol (B129727) and n-dodecane). uni-halle.deresearchgate.netmpg.de These models account for the influence of various reaction parameters, including the partial pressure of hydrogen, reaction temperature, methanol concentration, and catalyst concentration. uni-halle.deresearchgate.net Density Functional Theory (DFT) calculations have been employed to provide crucial thermodynamic data, which helps in reducing the number of free parameters that need to be experimentally determined and facilitates a detailed analysis of how thermodynamic and kinetic parameters depend on specific reaction conditions. researchgate.net
| Parameter | Influence on Reductive Amination of 1-Undecanal uni-halle.deresearchgate.net |
|---|---|
| Partial Pressure | Significantly affects both the reaction rate and product distribution. |
| Temperature | Impacts the overall reaction rate and equilibrium position. |
| Methanol Content | Influences the reaction kinetics and the physicochemical properties of the solvent system. |
| Catalyst Concentration | Directly correlates with and impacts the overall reaction rate. |
| Water Influence | Its effect is integrated into the kinetic modeling to ensure accuracy. |
Acetalization is a widely used strategy for protecting aldehyde functional groups, rendering them stable against a variety of nucleophilic attacks and oxidation processes. organic-chemistry.org This transformation involves the reaction of an aldehyde with an alcohol, typically a diol for the formation of cyclic acetals, in the presence of an acid catalyst. organic-chemistry.org
A prime example of this protection strategy involving this compound is the synthesis of 11-(1,3-Dioxolan-2-YL)this compound. This compound is an aliphatic aldehyde derivative where the reactive aldehyde group of this compound is masked as a cyclic acetal, specifically a 1,3-dioxolane (B20135) ring.
Synthesis Method : 11-(1,3-Dioxolan-2-YL)this compound can be synthesized through the acetalization of this compound with ethylene (B1197577) glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. The reaction is commonly carried out under reflux conditions in a suitable solvent like toluene, with the continuous removal of water (e.g., using a Dean-Stark apparatus) to shift the reaction equilibrium towards product formation, thereby ensuring high yields and purity. organic-chemistry.orgresearchgate.net Industrial scale production follows similar principles, employing large reactors equipped with efficient water removal systems and utilizing catalysts such as sulfuric acid or Lewis acids (e.g., zinc chloride).
The formation of the dioxolane group effectively protects the aldehyde, enhancing its stability against oxidation and nucleophilic attacks, which makes 11-(1,3-Dioxolan-2-YL)this compound a valuable intermediate in multi-step organic syntheses. Once protected, other parts of the molecule can undergo further chemical transformations without affecting the aldehyde functionality. The protected aldehyde group can be regenerated (deprotected) when needed, typically through acid-catalyzed transacetalization in acetone (B3395972) or hydrolysis in an aqueous acidic medium. organic-chemistry.org
This compound, as an aldehyde, readily participates in various condensation reactions, which are foundational in organic synthesis for the formation of new carbon-carbon bonds. While specific detailed research findings exclusively on "advanced condensation reactions involving this compound" were not extensively highlighted in the provided search results, the general principles of aldehyde condensation reactions apply to this compound.
Aldehydes like this compound are known to undergo:
Aldol Condensation : This reaction involves the nucleophilic addition of an enolate (derived from an aldehyde or ketone) to the carbonyl group of another aldehyde or ketone, forming a β-hydroxy aldehyde (an aldol). This aldol product can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde. researchgate.net In the context of reductive amination, aldol products derived from this compound can sometimes be observed as minor by-products. researchgate.net
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base, leading to the formation of α,β-unsaturated compounds.
Mannich Reaction : A three-component reaction that combines an aldehyde, an amine, and an enolizable carbonyl compound to produce β-amino carbonyl compounds.
Wittig Reaction : This reaction involves the reaction of an aldehyde with a phosphorus ylide to synthesize an alkene.
These condensation reactions are crucial for extending the carbon chain of this compound and introducing new functional groups, thereby establishing this compound as a versatile precursor for the synthesis of more complex organic molecules.
Synthesis and Stereochemical Analysis of this compound Derivatives with Methyl Branches
The introduction of methyl branches into the this compound structure yields derivatives with distinct properties, particularly in the realm of olfaction. A prominent example is 2-methylthis compound (B89849), a saturated fatty aldehyde featuring a methyl branch at the C-2 position, which possesses a single asymmetric carbon atom wikipedia.orgfishersci.se. This chirality necessitates advanced synthetic methodologies to control the stereochemical outcome and precise analytical techniques for stereochemical analysis.
Advanced Synthetic Methodologies
The synthesis of 2-methylthis compound has evolved significantly since its initial preparation.
Historical and Industrial Routes: The first recorded synthesis of 2-methylthis compound dates back to Georges Darzens in 1904. This method, now known as the Darzens reaction, involves the conversion of methyl nonyl ketone to its glycidate through a reaction with an alkyl chloroacetate (B1199739), followed by saponification and decarboxylation wikipedia.orguni.lu.
In industrial settings, two primary routes are employed for the synthesis of 2-methylthis compound:
Glycidate Route: Similar to Darzens' original method, this route involves the reaction of methyl nonyl ketone with an alkyl chloroacetate to form a glycidate, which then undergoes saponification and decarboxylation wikipedia.org.
Hydroformylation and Hydrogenation Route: An alternative industrial approach begins with this compound. This compound itself can be generated via the hydroformylation of 1-decene. Subsequently, this compound reacts with formaldehyde (B43269) in the presence of a base to produce 2-methylenethis compound. This intermediate is then hydrogenated to yield 2-methylthis compound, which can be purified through fractional distillation wikipedia.orguni.lulipidmaps.org.
Stereoselective Synthesis: The SAMP/RAMP Hydrazone Method: For the preparation of enantiomerically pure 2-methylthis compound, the SAMP/RAMP hydrazone method stands out as a highly effective strategy wikipedia.orguni.lufishersci.nlfishersci.ca. This method utilizes chiral auxiliaries, specifically (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to induce chirality.
The process involves the following key steps:
Hydrazone Formation: An achiral aldehyde, such as this compound, is converted into its corresponding chiral hydrazone by reacting it with either SAMP or RAMP wikipedia.orguni.lu.
Metalation and Alkylation: The chiral hydrazone is then metalated, typically with a strong base like lithium diisopropylamide (LDA). The resulting enolate is subsequently alkylated, for instance, with dimethyl sulfate, to introduce the methyl branch at the α-position relative to the aldehyde carbonyl wikipedia.orguni.lu.
Hydrazone Cleavage: Finally, the chiral hydrazone is cleaved to regenerate the aldehyde functionality, yielding the desired 2-methylthis compound with high enantiomeric purity wikipedia.orguni.lu.
This methodology allows for the precise control of the stereochemistry at the newly formed chiral center, enabling the synthesis of either the (R)- or (S)-enantiomer of 2-methylthis compound.
Stereochemical Analysis
The accurate determination of the stereochemistry and enantiomeric purity of methyl-branched this compound derivatives is crucial for understanding their properties and applications. Analytical techniques commonly employed for this purpose include:
Chiral Gas Chromatography (GC): Enantioselective GC columns are utilized to separate and quantify individual stereoisomers, allowing for the determination of enantiomeric excess (ee) scribd.com.
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC via corresponding SASP hydrazones can be used to determine enantiomeric excesses fishersci.nlscribd.com.
Comparison with Synthetic Standards: To unequivocally assign the absolute configuration of a natural product or a synthetic enantiomer, comparison with authentic, optically active synthetic reference samples is often necessary scribd.com.
These analytical methods are indispensable for validating the stereochemical control achieved during synthesis and for characterizing the precise isomeric composition of the synthesized methyl-branched this compound derivatives.
Detailed Research Findings
Research into the synthesis of methyl-branched this compound derivatives has demonstrated the efficacy of various approaches in achieving desired structural and stereochemical outcomes. The SAMP/RAMP hydrazone method, in particular, has been highlighted for its ability to produce 2-methylthis compound enantiomers with high enantiomeric purity wikipedia.orgfishersci.nl. While specific quantitative data (e.g., exact yields or enantiomeric excesses) for the synthesis of 2-methylthis compound using the SAMP/RAMP method were generally described as "high enantiomeric purity" in the reviewed literature, the method's reliability for α-methyl branched aldehydes is well-established. Evaluation of the olfactory qualities of the (R)- and (S)-enantiomers of 2-methylthis compound has indicated only minor differences in their odor quality and intensity wikipedia.orgfishersci.ca.
The following table summarizes key aspects of the synthetic methodologies for methyl-branched this compound derivatives:
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Outcome (Stereoselectivity) | Reference |
| Darzens Reaction | Methyl nonyl ketone | Alkyl chloroacetate, base, saponification, decarboxylation | Racemic (typically) | wikipedia.orguni.lu |
| Industrial Route (Hydroformylation/Hydrogenation) | 1-Decene (to this compound), Formaldehyde | Hydroformylation, base (e.g., dibutylamine), hydrogenation | Racemic (typically) | wikipedia.orguni.lulipidmaps.org |
| SAMP/RAMP Hydrazone Method | This compound | SAMP or RAMP (chiral auxiliary), LDA, Alkylating agent (e.g., Dimethyl sulfate) | High enantiomeric purity (specific enantiomer controlled) | wikipedia.orguni.lufishersci.nlfishersci.ca |
Molecular Mechanisms of Biological Activity and Interactions of Undecanal
Fundamental Mechanistic Insights into Aldehyde Bioactivity
Aldehydes, including undecanal, possess a reactive carbonyl group that enables their interaction with various biological components. This reactivity underpins their biological activity, influencing cellular processes and structural integrity.
Formation of Covalent Bonds with Nucleophilic Residues in Biological Macromolecules
Aldehydes are electrophilic compounds, meaning they are attracted to electron-rich regions (nucleophiles) in biological molecules. This characteristic allows them to form covalent adducts with nucleophilic residues found in proteins and other biological macromolecules. fishersci.canih.govflybase.org Specifically, the carbonyl carbon of aldehydes readily reacts with strong nucleophiles such as the ε-amino groups of lysine (B10760008) residues, the sulfhydryl thiolate sites of cysteine residues, and histidine residues. fishersci.canih.govflybase.org These reactions can occur via Schiff base formation or Michael addition. fishersci.canih.gov
The formation of such covalent bonds, often referred to as "protein carbonylation," can alter the activity of target proteins, potentially leading to a loss or gain of function, or marking them for degradation by the proteasome. fishersci.canih.gov While α,β-unsaturated aldehydes, like 4-hydroxynonenal (B163490) (4-HNE) and acrolein, are particularly reactive due to their conjugated double bond system, saturated aldehydes like this compound are also capable of forming covalent adducts, primarily through Schiff base formation with amino groups. fishersci.caflybase.orgfishersci.ca These modifications can significantly impact protein structure and function, influencing a wide array of cellular processes. nih.gov
Impact on Biological Membrane Integrity and Function
Aldehydes, especially those generated from lipid peroxidation, can profoundly affect the integrity and function of biological membranes. Lipid peroxidation is a process where free radicals, particularly reactive oxygen species (ROS), attack polyunsaturated fatty acids (PUFAs) within cell membranes, leading to the formation of various reactive aldehyde products. fishersci.nluni.lu
These lipid-derived aldehydes can diffuse across membranes and covalently modify membrane proteins and lipids, thereby disrupting membrane structure and physicochemical properties. fishersci.cafishersci.nlthegoodscentscompany.comontosight.aiwikipedia.org Consequences of such modifications include:
Increased permeability: The structural variations induced by oxidized lipids can significantly enhance membrane permeability, potentially leading to uncontrolled ion trafficking and leakage of cellular contents. thegoodscentscompany.comnih.govunesp.brciteab.comsci-toys.com
Disruption of lateral organization: Covalent modifications of membrane proteins by bioactive aldehydes can lead to their segregation into disordered domains, further impacting membrane function. fishersci.nl
While this compound is a saturated aldehyde, its hydrophobic nature suggests it can integrate into the lipid bilayer. As with other aldehydes, its presence and potential for covalent modification could contribute to alterations in membrane structure and function, similar to the effects observed with lipid peroxidation products. nih.govsci-toys.com High concentrations of oxidized lipids, including those with aldehyde products, have been shown to induce spontaneous pore formation and, in some cases, complete membrane disintegration (micellization). nih.govciteab.com
Neurobiological Roles in Olfactory Signaling and Chemoreception
This compound plays a significant role in the neurobiology of olfaction, particularly in insect chemoreception, acting as a key ligand for specific olfactory receptors and contributing to pheromonal communication.
This compound as a Ligand for Olfactory Receptors in Insect Vector Systems (e.g., Aedes aegypti)
Insects, including vector species like the Aedes aegypti mosquito, rely heavily on their olfactory system to locate hosts, find mates, and identify oviposition sites. thegoodscentscompany.comnih.gov Research indicates that Aedes aegypti mosquitoes detect long-chain aldehydes such as decanal (B1670006) and this compound, which are consistently enriched in human odor. nih.govnih.gov
The olfactory system of Aedes aegypti processes these cues through specific neural pathways. Human odor blends activate unique combinations of olfactory glomeruli within the mosquito's antennal lobe. Notably, a "human-sensitive" glomerulus has been identified that is narrowly tuned to long-chain aldehydes, including decanal and this compound. nih.gov This specialized tuning contributes to the mosquito's robust ability to distinguish humans from other animals, even across varying concentrations and individual human odors. nih.gov
Characterization of Olfactory Receptor-Undecanal Binding and Activation at Physiological Concentrations
The interaction of this compound with olfactory receptors has been characterized across different species, revealing specific binding and activation profiles.
Human Olfactory Receptors: this compound is a known ligand for human olfactory receptor 17-4 (hOR17-4). Studies using surface plasmon resonance have demonstrated dose-dependent binding of this compound to hOR17-4, with an affinity constant (K_D) of approximately 22 µM. wikipedia.org This binding is consistent with other in vitro experiments showing odorants binding to hOR17-4 in the micromolar range. wikipedia.org Furthermore, this compound has been identified as an antagonist for human olfactory receptor 1D2 (OR1D2). It significantly reduces bourgeonal-induced intracellular Ca2+ responses in human airway smooth muscle cells, an effect that is reversible upon washout. thegoodscentscompany.comfishersci.ca This antagonistic activity highlights this compound's capacity to modulate olfactory receptor function through specific binding.
Insect Olfactory Receptors: In the codling moth (Cydia pomonella), a female-biased chemoreceptor, CpomOR22, has been functionally characterized to respond to various aldehydes, including this compound. citeab.com Experiments utilizing heterologous expression systems, such as Xenopus oocytes and transgenic Drosophila melanogaster for single sensillum recording (SSR), have confirmed the binding and activation of CpomOR22 by this compound. citeab.com These electrophysiological studies are crucial for understanding how olfactory receptors in insects respond to specific ligands at physiologically relevant concentrations, translating chemical cues into neural signals.
Table 1: Olfactory Receptor-Undecanal Binding and Activation
| Receptor Type | Species | Ligand/Modulator | Binding/Activation Characteristic | Concentration/Affinity | Reference |
| hOR17-4 | Human | This compound | Ligand binding | K_D ≈ 22 µM | wikipedia.org |
| OR1D2 | Human | This compound | Antagonist (reduces bourgeonal-induced Ca2+ response) | 200 µM | thegoodscentscompany.comfishersci.ca |
| CpomOR22 | Cydia pomonella (Codling Moth) | This compound | Ligand binding and activation | Active ligand | citeab.com |
| Human-sensitive glomerulus | Aedes aegypti (Mosquito) | This compound | Narrowly tuned detection | Enriched in human odor | nih.gov |
Identification and Role of this compound as a Sex Pheromone Component in Specific Insect Species (e.g., Greater Wax Moth)
This compound is a well-established component of sex pheromone systems in several insect species, playing a critical role in mate attraction and reproductive behavior.
Greater Wax Moth (Galleria mellonella): this compound is a major component of the male-produced sex pheromone of the greater wax moth, Galleria mellonella. This pheromone blend, which also commonly includes nonanal (B32974), is crucial for attracting virgin females to initiate mating. While this compound and nonanal are key attractants for short-range sexual behavior, such as wing fanning, other compounds can act as behavioral synergists for longer-range attraction. For instance, 5,11-dimethylpentacosane has been identified as a synergist that, when combined with this compound and nonanal, significantly enhances the attraction of female moths in wind tunnel experiments. The ratio of this compound to other components in the pheromone blend can vary geographically, influencing its effectiveness.
Table 2: this compound as a Sex Pheromone Component
| Insect Species | Role of this compound | Co-components/Synergists | Behavioral Outcome | Reference |
| Galleria mellonella (Greater Wax Moth) | Major male-produced sex pheromone component | Nonanal, 5,11-dimethylpentacosane | Attracts virgin females, elicits short-range sexual behavior; synergized for long-range attraction |
Immunomodulatory and Anti-Inflammatory Properties in Biological Systems
This compound, a saturated fatty aldehyde, has garnered scientific interest for its potential immunomodulatory and anti-inflammatory activities within various biological systems. Research indicates that this chemical compound can influence key aspects of the immune response, particularly by modulating the expression of inflammatory mediators and interacting with immune cells.
Modulation of Inflammatory Cytokines: A significant aspect of this compound's anti-inflammatory profile is its ability to regulate the expression of various inflammatory cytokines. Studies have demonstrated that this compound can lead to a significant decrease in the expression of several pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-13 (IL-13), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) google.com. This suppression of cytokine expression suggests a direct role in mitigating excessive immune responses and inflammation, which is particularly relevant in conditions such as allergic diseases and atopic dermatitis google.com. The observed reduction in these inflammation-related cytokines has been noted in experiments involving mast cells and keratinocytes treated with this compound google.com.
The following table summarizes the observed effects of this compound on key inflammatory cytokines:
| Cytokine | Effect of this compound Treatment | Biological Role (Pro/Anti-inflammatory) | Relevant Cell Types |
| IL-4 | Decreased expression google.com | Pro-inflammatory (in allergic responses), Anti-inflammatory (in some contexts) mdpi.com | Mast cells, Keratinocytes google.com |
| IL-13 | Decreased expression google.com | Pro-inflammatory (in allergic responses) mdpi.com | Mast cells, Keratinocytes google.com |
| TNF-α | Decreased expression google.com | Pro-inflammatory thermofisher.com | Mast cells, Keratinocytes google.com |
| IL-1β | Decreased expression google.com | Pro-inflammatory thermofisher.com | Mast cells, Keratinocytes google.com |
| IL-6 | Decreased expression google.com | Pro-inflammatory thermofisher.com | Mast cells, Keratinocytes google.com |
| IL-8 | Decreased expression google.com | Pro-inflammatory (chemokine) thermofisher.com | Mast cells, Keratinocytes google.com |
Effects on Macrophage Activity and Nitric Oxide Production: Further research, specifically involving an ethanol (B145695) leaf extract of Cassia angustifolia Vahl. which contains this compound as one of its active components, has shed light on its broader immunomodulatory effects. This extract demonstrated a significant increase in the viability of treated RAW 264.7 macrophage cells researchgate.nethorizonepublishing.comhorizonepublishing.com. Concurrently, it exhibited a dose-dependent inhibition of nitric oxide (NO) production and enhanced the expression of angiogenesis cytokines in these macrophage cells researchgate.nethorizonepublishing.comhorizonepublishing.com. Nitric oxide is a crucial mediator in inflammatory processes, and its inhibition suggests an anti-inflammatory mechanism.
The findings related to macrophage activity are presented in the table below:
| Parameter | Effect of Cassia angustifolia Extract (containing this compound) on RAW 264.7 Macrophages |
| Cell Viability | Significantly increased researchgate.nethorizonepublishing.comhorizonepublishing.com |
| Nitric Oxide (NO) Production | Dose-dependent inhibition researchgate.nethorizonepublishing.comhorizonepublishing.com |
| Angiogenesis Cytokines | Enhanced expression researchgate.nethorizonepublishing.comhorizonepublishing.com |
Environmental Fate and Degradation Pathways of Undecanal
Photochemical Degradation in Atmospheric and Aquatic Environments
Photochemical reactions, initiated by the absorption of solar radiation, represent a primary degradation pathway for undecanal in the environment. These processes can occur both in the gas phase within the atmosphere and in condensed phases such as atmospheric aerosols and aquatic systems. The specific mechanisms and products of these photoreactions are influenced by the surrounding environmental matrix.
In condensed phases like atmospheric organic aerosols, the photochemistry of aldehydes is more complex than in the gas phase. While unimolecular reactions are well-studied, recent research highlights the significant role of cross-molecular photochemical processes in the degradation of aliphatic aldehydes. Computational studies, qualitatively supported by experimental results on the condensed-phase photolysis of this compound, indicate that cross-molecular reactions can dominate over unimolecular pathways. uci.edu
These cross-molecular processes often involve an excited aldehyde molecule reacting with a neighboring ground-state molecule. For instance, a primary cross-molecular reaction involves the transfer of a hydrogen atom from the aldehyde group of the excited molecule to the oxygen atom of an adjacent aldehyde. uci.edu This interaction is particularly relevant in the dense environment of an organic aerosol particle, where it can lead to the formation of a variety of secondary products and radicals. uci.edu The prevalence of these cross-molecular reactions suggests that the condensed-phase environment can significantly alter the photochemical fate of this compound compared to its behavior in the gas phase. uci.edu
While cross-molecular reactions are important, unimolecular photochemical processes also contribute to the degradation of this compound. The unimolecular photochemistry of aldehydes has been extensively studied and typically involves Norrish Type I and Type II reactions. uci.edu However, in a condensed-phase environment, such as within an aerosol, the unimolecular Norrish II reaction is often suppressed. uci.edu
Several environmental factors can influence the rates and pathways of this compound's photodegradation. These include:
Wavelength of Light: The efficiency of photolysis is dependent on the absorption cross-section of the molecule at different wavelengths of solar radiation.
Presence of Other Substances: In atmospheric aerosols and aquatic environments, other organic and inorganic compounds can act as photosensitizers or quenchers, thereby accelerating or inhibiting the degradation of this compound.
Physical State: The aggregation state of the molecules (e.g., in a liquid droplet versus a solid particle) can affect the proximity and orientation of this compound molecules, influencing the competition between unimolecular and cross-molecular reaction pathways.
Temperature and Pressure: These factors can influence reaction rates and the stability of intermediate products. For other aldehydes, photolysis rates and quantum yields have been shown to be dependent on total pressure, which is attributed to the collisional deactivation of photoexcited molecules. researchgate.net
Biodegradation Studies in Environmental Compartments
Biodegradation, mediated by microorganisms, is a crucial process for the removal of organic compounds like this compound from soil and sediment. The rate and extent of biodegradation are dependent on the presence of suitable microbial populations and prevailing environmental conditions, such as the availability of oxygen.
Anaerobic Degradation: Under anaerobic conditions, such as those found in deeper sediments and waterlogged soils, the degradation of long-chain aldehydes and alkanes proceeds through different metabolic pathways. In the absence of oxygen, other electron acceptors like nitrate, sulfate, or carbon dioxide are utilized by anaerobic microorganisms. nih.gov The initial activation of the aliphatic chain is a key step, which can involve mechanisms like addition to fumarate (B1241708) or carboxylation. mdpi.com Following activation, the molecule is typically degraded via pathways analogous to β-oxidation. nih.gov While specific degradation rates for this compound are not documented, the anaerobic degradation of long-chain alkanes to methane (B114726) has been observed in anoxic sediments. nih.gov
Table 1: General Biodegradation Pathways of Fatty Aldehydes
| Condition | Primary Initial Step | Key Intermediate | Final Products (Mineralization) |
| Aerobic | Oxidation | Undecanoic Acid | Carbon Dioxide, Water |
| Anaerobic | Activation (e.g., Fumarate Addition) | Activated Undecyl Intermediate | Methane, Carbon Dioxide |
This table represents generalized pathways for fatty aldehydes as specific experimental data for this compound in environmental matrices is limited.
The mobility of this compound in the environment is largely controlled by its tendency to sorb to soil and sediment particles. This partitioning behavior is a key factor in determining its concentration in the aqueous phase and its potential for leaching into groundwater.
The primary descriptor for the sorption of organic compounds to soil and sediment is the organic carbon-normalized sorption coefficient (Koc). nih.gov A higher Koc value indicates a greater tendency for the compound to bind to the organic matter in soil and sediment, resulting in lower mobility. The Koc can be estimated using Quantitative Structure-Activity Relationships (QSARs) that correlate with properties like the octanol-water partition coefficient (Kow). nih.govjetjournal.us
For a long-chain aldehyde like this compound, which is relatively nonpolar, sorption to soil organic carbon is expected to be a significant process. This would limit its mobility in most soil and sediment systems. The actual soil-water partition coefficient (Kd) will vary depending on the organic carbon content of the specific soil or sediment. epa.gov
Table 2: Estimated Physicochemical Properties Relevant to Sorption and Mobility of this compound
| Property | Estimated Value/Characteristic | Implication for Environmental Mobility |
| Log Kow (Octanol-Water Partition Coefficient) | High (indicative of hydrophobicity) | Low water solubility, tendency to partition to organic phases |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Expected to be high | Strong sorption to soil and sediment organic matter, low mobility |
| Water Solubility | Low | Limited transport in the aqueous phase |
Hydrolysis and Aquatic Dissipation Processes
Hydrolysis is a chemical reaction with water that can lead to the transformation of organic compounds. For aldehydes, this process is generally slow under neutral environmental pH conditions. The rate of hydrolysis can be influenced by both pH and temperature. nih.gov While specific data on the hydrolysis of this compound is limited, for many organic compounds, hydrolysis is not a significant degradation pathway compared to photochemical and biological processes unless the molecule contains functional groups that are highly susceptible to hydrolysis. nih.gov
Computational Modeling for Predicting Environmental Behavior and Persistence
Computational modeling has become an indispensable tool in environmental science for forecasting the behavior, partitioning, and persistence of chemical substances like this compound. uzh.ch These in silico methods are crucial for filling data gaps where experimental measurements are costly, time-consuming, or unavailable. uzh.ch By using the molecular structure of a compound as input, these models can estimate a wide range of physicochemical properties and environmental fate endpoints, providing a comprehensive profile of a chemical's likely environmental impact. rsc.org Key modeling approaches include Quantitative Structure-Activity Relationships (QSARs), multimedia environmental fate models, and atmospheric degradation models. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models form the predictive foundation for assessing a chemical's environmental properties. scitepress.org These models are mathematical algorithms that correlate the structural or property descriptors of a molecule with a specific endpoint, such as biodegradability or its octanol-water partition coefficient. nih.gov For this compound, various QSARs can be employed to estimate properties that govern its behavior in different environmental media.
A widely used tool for this purpose is the U.S. Environmental Protection Agency's Estimation Programs Interface (EPI) Suite™, which contains a collection of QSAR models for predicting physicochemical properties and environmental fate. chemistryforsustainability.orgchemsafetypro.com Predictions for this compound from these models provide critical data for higher-tier environmental assessment models. ethz.ch Key estimated parameters include its partitioning behavior (Log KOW), soil adsorption (KOC), and susceptibility to various degradation processes. omicsonline.org
Table 1: Predicted Physicochemical and Environmental Fate Properties of this compound using QSAR Models (EPI Suite™) This table is interactive. Users can sort columns to compare values.
| Property | Predicted Value | EPI Suite™ Model | Significance for Environmental Fate |
|---|---|---|---|
| Log KOW (Octanol-Water Partition Coefficient) | 4.76 | KOWWIN™ | Indicates a high tendency to partition from water into organic media like soil organic carbon and lipids in aquatic organisms. |
| Water Solubility | 1.12 mg/L | WSKOWWIN™ | Low solubility suggests it will not readily dissolve in water and is more likely to adsorb to solids. |
| Vapor Pressure | 0.021 mmHg (at 25°C) | MPBPWIN™ | Moderate volatility suggests that volatilization from water and soil surfaces can be a significant transport pathway into the atmosphere. |
| Henry's Law Constant | 2.15 x 10⁻⁴ atm-m³/mol | HENRYWIN™ | Indicates potential for volatilization from moist soil and water bodies. |
| Soil Adsorption Coefficient (Log KOC) | 3.25 | KOCWIN™ | Suggests moderate to low mobility in soil; it is expected to bind to soil and sediment particles. |
| Aerobic Biodegradation | Weeks to months | BIOWIN™ | Predicts that this compound will biodegrade, but not rapidly, contributing to its moderate persistence in soil and water. |
| Atmospheric Oxidation Half-life | 19.8 Hours | AOPWIN™ | Predicts rapid degradation in the atmosphere via reaction with hydroxyl radicals. |
Multimedia Environmental Fate Models
Fugacity models operate on the principle of "escaping tendency," predicting the net direction of chemical transport between media. morressier.com For a substance like this compound, with its moderate volatility and hydrophobicity, the model can quantify its distribution if it were released into a standard model environment. The results indicate the primary receiving compartments and the dominant loss mechanisms (e.g., degradation vs. advection). cefic-lri.org
Table 2: Predicted Environmental Distribution of this compound using a Level III Fugacity Model This table is interactive. Click on a compartment to see more details.
| Environmental Compartment | Predicted Mass Distribution (%) | Primary Loss Mechanism(s) |
|---|---|---|
| Air | 15.5% | Degradation (reaction with OH radicals) |
| Water | 20.1% | Biodegradation, Advection |
| Soil | 62.3% | Biodegradation |
| Sediment | 2.1% | Biodegradation, Burial |
Atmospheric Persistence Modeling
The atmospheric fate of volatile and semi-volatile organic compounds like this compound is a critical component of their environmental profile. researchgate.netsciencegate.app Computational models, such as the Atmospheric Oxidation Program (AOPWIN™), estimate the rate of reaction between a chemical and key atmospheric oxidants, primarily the hydroxyl (OH) radical. chemistryforsustainability.orgut.ee The aldehyde functional group in this compound is susceptible to H-abstraction by OH radicals, initiating its degradation. ut.ee
Based on its molecular structure, the predicted total OH radical reaction rate constant for this compound is significant. Assuming a standard atmospheric OH radical concentration, this reaction rate can be converted into an atmospheric half-life. ethz.ch For this compound, the predicted half-life is approximately 19.8 hours. This indicates that this compound released into or transported into the atmosphere is not expected to persist for long periods, undergo long-range transport, or contribute significantly to atmospheric buildup. ut.ee
Advanced Analytical and Spectroscopic Characterization of Undecanal
State-of-the-Art Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for determining the structural features and electronic properties of Undecanal. Each method offers unique information, contributing to a holistic understanding of the compound.
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within the this compound molecule through its unique vibrational fingerprint. The aldehyde functional group (-CHO) exhibits characteristic absorption bands that are readily detectable. Key vibrational modes for this compound include the C-H stretch of the aldehyde group, typically appearing as two distinct bands, and the strong carbonyl (C=O) stretch. Additionally, the long aliphatic chain contributes to C-H stretching and bending vibrations. nih.govnist.gov
Table 1: Characteristic IR Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2700-2800, ~2800-2900 |
| Aldehyde C=O | Stretch | ~1720-1740 |
| Aliphatic C-H (CH₂, CH₃) | Stretch | ~2850-2960 |
| Aliphatic C-H (CH₂, CH₃) | Bending | ~1465, ~1375 |
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), provides invaluable atomic-level structural information for this compound. These techniques allow for the assignment of specific protons and carbons within the molecule based on their chemical environments.
¹H NMR Spectroscopy: The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing effect of the carbonyl group, resonating at a distinct chemical shift. Protons on the carbon alpha to the carbonyl group are also deshielded, while the remaining methylene (B1212753) and terminal methyl protons of the long aliphatic chain appear further upfield. nih.govcannabisdatabase.cahmdb.ca
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound (in CDCl₃, 90 MHz)
| Proton Type | Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~9.74 - 9.78 |
| Methylene α to Carbonyl (-CH₂CHO) | ~2.32 - 2.51 |
| Bulk Methylene (-CH₂) | ~1.27 |
| Terminal Methyl (-CH₃) | ~0.81 - 0.94 |
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded, appearing at a characteristic chemical shift. The carbons of the aliphatic chain show shifts consistent with their positions relative to the aldehyde group and the chain length. nih.govchemicalbook.com
Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 15.09 MHz)
| Carbon Type | Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (-CHO) | ~202.47 |
| Carbon α to Carbonyl (-CH₂CHO) | ~43.93 |
| Other Methylene Carbons (-CH₂) | ~22.17, 22.73, 29.26, 29.41, 31.94 |
| Terminal Methyl Carbon (-CH₃) | ~14.09 |
Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and providing insights into its fragmentation patterns, which aid in structural confirmation. The molecular ion (M⁺) for this compound (C₁₁H₂₂O) is observed at m/z 170. nih.govfishersci.canist.govscbt.com
Fragmentation Analysis: Aldehydes typically undergo characteristic fragmentation pathways, including alpha-cleavage and McLafferty rearrangement. For this compound, common fragments observed in electron ionization (EI) mass spectrometry include m/z 43.0, 41.0, 57.0, 55.0, and 29.0 (corresponding to the CHO⁺ fragment). nih.gov
Table 4: Key Mass Spectrometry Fragments for this compound (EI-MS)
| m/z Value | Relative Intensity (%) | Possible Fragment Ion |
| 43.0 | 99.99 | C₃H₇⁺ (propyl) |
| 41.0 | 98.93 | C₃H₅⁺ (allyl) |
| 57.0 | 74.18 | C₄H₉⁺ (butyl) |
| 55.0 | 64.49 | C₄H₇⁺ |
| 29.0 | 57.74 | CHO⁺ (formyl) |
Hyphenated Techniques (e.g., GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC-MS is highly effective for separating this compound from complex mixtures and identifying it by matching its retention time and mass spectrum against spectral libraries. nih.govresearchgate.netsigmaaldrich.comresearchgate.netgcms.czlibretexts.orgmdpi.com This technique is particularly valuable for trace analysis and purity assessment due to its high sensitivity. libretexts.org
For saturated aldehydes like this compound, UV-Visible (UV-Vis) spectroscopy is primarily used to detect electronic transitions involving non-bonding (n) and pi (π) electrons. The carbonyl group in this compound typically exhibits weak n→π* transitions in the ultraviolet region, generally around 280-300 nm. Stronger π→π* transitions, if present, would occur at shorter wavelengths. Due to the lack of extensive conjugation in this compound, significant absorption in the visible region or strong fluorescence is not typically observed. UV-Vis spectroscopy can be used to monitor processes where this compound is involved, such as its degradation or reaction, by observing changes in absorbance over time. researchgate.netmdpi.com
Raman spectroscopy provides complementary vibrational information to IR spectroscopy, often highlighting different molecular vibrations. It is particularly effective for detecting symmetric stretching vibrations and those involving non-polar bonds. For this compound, Raman spectroscopy can identify the characteristic C=O stretch of the aldehyde group, which has been observed at 1726 cm⁻¹. researchgate.netresearchgate.net This technique is valuable for structural characterization and can be applied for in-situ monitoring in certain chemical processes. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Trace Analysis
Chromatographic methods are fundamental for assessing the purity of this compound and for its detection and quantification at trace levels within various matrices. These techniques offer high separation efficiency and sensitivity.
Gas Chromatography (GC): Given this compound's volatility, Gas Chromatography (GC) is the primary method for its purity assessment and quantitative analysis. sigmaaldrich.comlibretexts.orgnist.govnist.gov GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with detectors like Flame Ionization Detectors (FID) or Mass Spectrometers (MS), GC provides highly accurate and sensitive results. For trace analysis, techniques like splitless injection can be employed to introduce nearly all of the sample onto the column, maximizing sensitivity. libretexts.org
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile aldehydes, High-Performance Liquid Chromatography (HPLC) can also be utilized, especially when the sample matrix is non-volatile or when derivatization is required to enhance detection. For aliphatic aldehydes, pre-column derivatization methods have been developed to convert them into fluorescent derivatives, which are then separated and detected by HPLC with fluorescence detection. This compound has been successfully used as an internal standard in such methods for the determination of other aliphatic aldehydes in biological samples, demonstrating its applicability in complex matrices. nu.edu.sa HPLC separates compounds based on their interactions with a stationary phase, and different column chemistries can be chosen to optimize separation. lucideon.com
Chromatographic methods, including GC and HPLC, are considered the methods of choice for assessing the purity and determining the levels of analytes in research, industry, and quality control laboratories. researchgate.netnih.gov They generate chromatograms and peak separation profiles that are evaluated for both qualitative identification and quantitative determination of components. researchgate.net
Gas Chromatography (GC) for Separation and Quantitative Analysis of this compound in Complex Mixtures
Gas Chromatography (GC) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including this compound, within complex mixtures. phenomenex.comteledynelabs.comlibretexts.org The fundamental principle of GC relies on the differential partitioning of analytes between a mobile gas phase (carrier gas) and a stationary phase coated within a chromatographic column. phenomenex.comclu-in.org
During a GC analysis, a sample containing this compound is vaporized and introduced into a flow of an inert carrier gas, such as helium or nitrogen. phenomenex.comteledynelabs.comclu-in.org This gas propels the sample through the column, where components interact differently with the stationary phase based on their unique volatilities and affinities. phenomenex.comclu-in.orgqa-group.com Compounds that exhibit stronger interactions with the stationary phase are retained longer within the column, resulting in longer retention times, while those with weaker interactions pass through more quickly. phenomenex.comclu-in.org This differential movement leads to the separation of individual compounds, which are then detected as they exit the column, producing a chromatogram. phenomenex.comteledynelabs.com
The identification of this compound in a chromatogram is primarily achieved by comparing its retention time to that of a known standard under standardized conditions. phenomenex.comteledynelabs.com For quantitative analysis, the area under the peak corresponding to this compound is directly proportional to its concentration in the sample. phenomenex.comteledynelabs.com Calibration curves, established using standard solutions of known concentrations, are employed to determine the precise quantity of this compound. teledynelabs.com The integration of Gas Chromatography with Mass Spectrometry (GC-MS) further enhances analytical capabilities. GC-MS provides not only the separation power of GC but also structural information through mass spectral data, including molecular ion peaks and characteristic fragmentation patterns, which is invaluable for unequivocal compound identification and improved sensitivity, especially for trace levels. teledynelabs.com Optimization of GC parameters, such as column internal diameter and stationary phase film thickness, is crucial for achieving optimal separation efficiency and accurate retention times. libretexts.org
Development of Optimized Analytical Protocols for this compound in Biological and Environmental Samples
The accurate analysis of this compound in biological and environmental samples necessitates the development of optimized analytical protocols, given the inherent complexity and variability of these matrices. Sample preparation is a critical initial step, ensuring that the analyte is effectively extracted and free from interfering substances, thereby contributing to the reliability and accuracy of the analytical results. organomation.com
For biological samples, such as plant and animal tissues, preparation often involves homogenization, extraction, and sometimes digestion to release the target compounds for measurement. organomation.com Similarly, environmental samples, including air, water, and soil, require specific preparation techniques. For instance, the collection of this compound from environmental air samples can be effectively achieved using thermal desorption tubes coated with sorbent materials like Tenax/Carbotrap. witpress.com This sensitive technique allows for the detection of volatile organic compounds at very low concentrations. witpress.com
Kinetic Studies and Reaction Monitoring Using Spectroscopic and Chromatographic Approaches
Kinetic studies of this compound are essential for understanding its reactivity, stability, and transformation pathways in various chemical and biological systems. These studies often employ a combination of spectroscopic and chromatographic approaches for real-time or near real-time monitoring of reactions.
Spectroscopic methods are powerful tools for measuring chemical reaction kinetics, enabling researchers to track changes in molecular structure and concentration over time. fiveable.me Techniques such as UV-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, fluorescence spectroscopy, and Raman spectroscopy offer distinct advantages depending on the nature of the reaction and the compounds involved. fiveable.me For example, changes in IR absorbance can directly monitor the progress of a reaction and facilitate the determination of kinetic parameters, including reaction order and activation energy. fiveable.me Similarly, monitoring changes in fluorescence intensity over time can provide insights into reaction kinetics, particularly for fast reactions or those involving fluorescent species. fiveable.me In-situ FTIR or UV-Vis spectroscopy can be employed to track reaction progress, allowing for the calculation of rate constants and their correlation with solvent parameters, providing valuable information on the reaction mechanism and solvent effects.
Chromatographic approaches, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are also extensively utilized for reaction monitoring in kinetic studies. core.ac.ukresearchgate.net GC-MS is particularly effective for analyzing volatile degradation products and has proven to be a sensitive method for studying degradation processes. mmu.ac.uk By analyzing samples at different time points, the consumption of reactants and the formation of products can be quantified, enabling the determination of reaction rates. HPLC-based methods are investigated for the simultaneous separation and measurement of various products in modeled reactions, offering a robust platform for complex mixture analysis during kinetic experiments. researchgate.net The combination of these analytical techniques provides a comprehensive understanding of this compound's kinetic behavior, aiding in the elucidation of reaction mechanisms and the optimization of processes where this compound is involved.
Computational Chemistry and Theoretical Investigations of Undecanal
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the electronic structure of undecanal and how it governs the molecule's chemical behavior. These methods solve approximations of the Schrödinger equation to determine the energies and properties of a molecule.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying the complex reaction mechanisms and energetics of molecules like this compound.
DFT has been effectively used to investigate various reactions involving aldehydes. For instance, studies on aldehyde deformylations with metal-dioxygen complexes have utilized DFT to map out reaction pathways. nih.govacs.org These studies reveal that such reactions can proceed through different mechanisms, including outer-sphere pathways like nucleophilic attack and hydrogen atom abstraction, as well as a distinct inner-sphere mechanism. nih.govacs.org The inner-sphere mechanism involves the coordination of the aldehyde, followed by the homolytic cleavage of the aldehyde's C-C bond, which is often the rate-determining step. nih.govacs.org DFT calculations have shown that this inner-sphere pathway can have a substantially lower energy barrier compared to the outer-sphere pathways. nih.gov
Another application of DFT is in studying the reaction of primary amines with aldehydes, which is crucial in the formation of Schiff bases. DFT calculations have revealed that under neutral conditions, the reaction tends to form carbinolamines, while the protonated Schiff base is formed when the reaction occurs with a protonated aldehyde. nih.gov The steric hindrance of the aldehyde can influence the reaction pathway, favoring the formation of the protonated Schiff base. nih.gov
While specific DFT studies focusing exclusively on this compound's reaction mechanisms are not extensively documented in the provided search results, the principles and methodologies applied to other aldehydes are directly transferable. For this compound, DFT could be employed to model its oxidation, reduction, and condensation reactions, providing valuable data on transition state geometries and activation energies.
Table 1: Representative Energetics of Aldehyde Deformylation Pathways Calculated by DFT
| Reaction Step | Pathway | Calculated Free Energy Barrier (kcal/mol) |
| Aldehyde C-C bond cleavage | Inner-Sphere Mechanism | 14.7 |
| Nucleophilic Attack | Outer-Sphere Mechanism | 24.5 (intermediate energy) |
| α-Hydrogen Atom Abstraction | Outer-Sphere Mechanism | 18.0 - 20.5 |
| Aldehyde Hydrogen Atom Abstraction | Outer-Sphere Mechanism | 22.3 - 23.4 |
Note: Data is based on a study of aldehyde deformylations with a copper(II)-superoxo complex and is illustrative of the types of energetic parameters that can be obtained via DFT. nih.gov
The interaction of this compound with light can lead to photochemical reactions, which are governed by the molecule's excited electronic states. Semi-empirical and ab initio methods are employed to study these excited state dynamics and predict photochemical outcomes.
Ab initio methods, such as multireference configuration interaction (MRCI), are highly accurate but computationally expensive. They are used to calculate the potential energy surfaces of the ground and excited electronic states, providing a detailed picture of the photochemical pathways. aip.org For example, ab initio studies on acetaldehyde have been used to explore various fragmentation pathways upon photoexcitation. aip.org
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster and suitable for larger systems or dynamic simulations. researchgate.net A study on the condensed-phase photolysis of aldehydes, which included experimental results for this compound, utilized "on the fly" dynamics simulations with a semi-empirical MRCI electronic code. researchgate.netrsc.org This research highlighted the importance of cross-molecular reactions in the condensed phase, where an excited aldehyde molecule reacts with a neighboring ground-state molecule. researchgate.netrsc.org
For an isolated pentanal molecule, a shorter-chain analogue of this compound, triplet-state photochemistry is dominated by Norrish Type I and Type II reactions. researchgate.netrsc.org However, in a cluster environment, which mimics the condensed phase, cross-molecular hydrogen abstraction from the CHO group of the excited pentanal to the oxygen atom of a nearby pentanal becomes a major pathway. researchgate.netrsc.org This study also found that the unimolecular Norrish Type II reaction is suppressed in the cluster environment. researchgate.netrsc.org These findings suggest that the photochemical behavior of this compound in a condensed phase is likely to be significantly different from its behavior in the gas phase, with intermolecular reactions playing a crucial role. rsc.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational dynamics and reaction pathways of this compound.
"On-the-fly" dynamics simulations are a powerful tool where the forces required for the MD simulation are calculated "on the fly" using quantum chemical methods. This approach allows for the simulation of chemical reactions without the need for a pre-calculated potential energy surface.
As mentioned previously, "on the fly" dynamics simulations using a semi-empirical MRCI method were employed to study the triplet-state photochemistry of pentanal clusters as a model for aliphatic aldehydes in the condensed phase. researchgate.netrsc.org The simulations revealed that a significant portion of the reactive events were cross-molecular reactions. researchgate.netrsc.org Specifically, the main cross-molecular process involved the transfer of a hydrogen atom from the aldehyde group of the photoexcited pentanal to the oxygen atom of a neighboring molecule. researchgate.netrsc.org These computational predictions were qualitatively supported by experimental results on the condensed-phase photolysis of this compound. researchgate.netrsc.org
This type of simulation is crucial for understanding the reactivity of this compound in realistic environments, such as in atmospheric aerosols or as a component in complex mixtures, where intermolecular interactions can dictate the dominant reaction pathways. rsc.org
In Silico Modeling of Biological Interactions
In silico modeling, particularly molecular docking, is instrumental in understanding how this compound interacts with biological systems, most notably with olfactory receptors.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. plos.org This method is widely used to study the interactions between odorants like this compound and olfactory receptors (ORs), which are G protein-coupled receptors responsible for the sense of smell. plos.orgnih.gov
This compound has been identified as an antagonist for certain olfactory receptors. For instance, it can diminish the sensitivity of olfactory receptors to the floral odorant bourgeonal. nih.gov Docking studies have been performed to understand the binding mode of this compound to the human olfactory receptor 1D2 (hOR1D2). figshare.complos.org These studies show that this compound binds in the same pocket as the agonist androstenone, suggesting competitive inhibition. plos.orgfigshare.complos.org The binding of this compound in this pocket is stabilized by interactions with several amino acid residues.
Table 2: Common Amino Acid Residues at the Binding Site of hOR1D2 for Androstenone and this compound
| Amino Acid Residue |
| Val108 |
| Val109 |
| Phe168 |
| Ile187 |
| Ser230 |
| Tyr233 |
| Gly234 |
Source: Data from docking studies of androstenone and this compound to hOR1D2. figshare.complos.org
Furthermore, computational models have been developed for the rat I7 olfactory receptor (OR-I7), which responds preferentially to n-aldehydes. nih.govoup.com Docking studies with a series of n-aldehydes, including this compound, showed a good correlation between predicted affinities and experimental results. oup.com For aldehydes longer than octanal, such as this compound, conformational flexibility is crucial to fit within the binding pocket, often requiring them to adopt bent conformations. nih.gov The binding affinity is determined by a balance of hydrophobic interactions, hydrogen bonding, and steric repulsions. nih.gov Chains longer than this compound are generally too large to fit in the binding pocket of the rat OR-I7 receptor. nih.gov
These in silico studies are invaluable for understanding the molecular basis of odor perception and for predicting the olfactory properties of new compounds. They provide a framework for interpreting how the structural features of this compound contribute to its specific interactions with olfactory receptors, leading to its characteristic scent and its ability to modulate the perception of other odors. oup.comnih.gov
Predictive Modeling of Antimicrobial Activity and Other Bioeffects
Computational methods, particularly predictive modeling, are increasingly employed to forecast the biological activities of chemical compounds, including the antimicrobial potential of aldehydes like this compound. These models leverage computational power to establish relationships between a molecule's structural or physicochemical properties and its observed biological effects. This approach, known as Quantitative Structure-Activity Relationship (QSAR), is a cornerstone of modern computational toxicology and drug discovery. nih.gov
The development of predictive models for antimicrobial activity involves curating a dataset of molecules with known activities and characterizing them using molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure, such as its size, shape, charge distribution, and hydrophobicity. Machine learning algorithms are then trained on this data to identify the key descriptors that correlate with antimicrobial efficacy. nih.gov
Advanced machine learning techniques have revolutionized the field, allowing for the modeling of complex, non-linear relationships that characterize the interaction between a chemical and a biological system. nih.gov Algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Boosted Trees Regression (BTR) have been successfully used to predict the antimicrobial activity of various natural compounds. mdpi.comnih.govresearchgate.net For instance, a study on sage components utilized these models to predict binding affinity against key pathogens like Listeria monocytogenes, Escherichia coli, and Staphylococcus aureus, with the ANN model showing a high coefficient of determination (R² = 0.934). mdpi.comnih.govresearchgate.net While specific predictive models for this compound were not detailed in the reviewed literature, these methodologies are directly applicable. By generating molecular descriptors for this compound, its potential antimicrobial activity and other bioeffects could be predicted, facilitating targeted experimental validation and exploration of its bioactive potential. nih.govmdpi.com
Table 1: Examples of Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching and compactness of the molecular graph |
| Geometric | Molecular Surface Area | Three-dimensional size and shape |
| Electrostatic | Partial Charges on Atoms | Distribution of electrons within the molecule |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Affinity for lipid vs. aqueous environments |
Kinetic Modeling and Network Analysis of Complex this compound Reactions
Kinetic modeling is an essential practice in chemical process development, providing a mathematical description of how reaction rates are influenced by factors like temperature, pressure, and catalyst presence. youtube.com These models are crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring the safe and efficient scale-up of chemical production. youtube.com For a compound like this compound, which can participate in numerous complex reactions such as oxidation, aldol (B89426) condensation, or hydroformylation, kinetic modeling offers invaluable insights.
Different approaches to kinetic modeling can be employed depending on the complexity of the reaction system. For intricate processes with numerous intermediates and products, "lumped" kinetic models are often used. cerfacs.frnih.gov This approach groups multiple chemical species into a smaller number of "lumps," simplifying the reaction network and making the model more computationally tractable. cerfacs.frnih.gov Such models have been successfully applied to understand the oxidation of C4-C6 aldehydes, which share chemical similarities with this compound. cerfacs.fr More detailed approaches, like single-event kinetic modeling, can provide a more fundamental description by considering individual reaction steps on a catalytic surface, as demonstrated in studies of paraffin hydrocracking. rsc.org
Complementing kinetic modeling is reaction network analysis, a technique used to visualize and understand the intricate web of possible reaction pathways. researchgate.netrsc.org By representing reactants, intermediates, and products as nodes and the reactions connecting them as edges, a complex chemical space can be mapped out. researchgate.net Computational tools can automatically generate and analyze these networks to identify the most favorable or kinetically dominant reaction pathways, thereby guiding experimental efforts. researchgate.netrsc.org This approach is vital for processes like catalytic cracking and reforming, where a multitude of reactions occur simultaneously. researchgate.netrsc.org The application of kinetic modeling and network analysis to this compound chemistry would enable researchers to unravel its reaction mechanisms, predict product distributions under various conditions, and design more efficient synthetic routes or mitigation strategies for its formation in unwanted processes.
| Transport Phenomena | Terms accounting for mass and heat transfer, especially relevant in catalytic or multi-phase systems. | Mass transfer rate of oxygen from the gas to the liquid phase. |
Emerging Research Avenues and Translational Potential of Undecanal
Development of Novel Undecanal-Derived Bioactive Compounds and Pharmaceuticals
This compound serves as a valuable pharmaceutical intermediate, indicating its foundational role in the synthesis of more complex drug molecules flybase.org. Research into natural products, including volatile compounds found in plants, frequently uncovers raw materials with pharmaceutical applications, aligning with this compound's natural occurrence in essential oils cenmed.comwikipedia.org. Notably, this compound itself has been identified as an antimycobacterial drug, suggesting its direct therapeutic potential against Mycobacteria, a genus known for causing diseases like tuberculosis and leprosy cenmed.comfishersci.nl.
Further exploration into this compound's pharmaceutical utility extends to its presence in extracts, such as those from Citrus hystrix, which are being evaluated for anticancer bioactive compounds nih.gov. The broader field of drug discovery actively investigates bioactive substances, and the chemical reactivity of aldehydes like this compound makes them suitable for modification into novel compounds fishersci.ca. The strategic design of chemical structures, including those incorporating aldehyde functionalities, is a key aspect of medicinal chemistry for establishing drug-target interactions and desirable drug-like properties wikipedia.org.
Application of this compound in Advanced Pest Management Strategies and Ecologically Sound Solutions
This compound plays a multifaceted role in insect-host interactions, making it a compound of interest for advanced pest management strategies dsmz.de. It acts as a significant attractant for various mosquito species, including Aedes aegypti, often in conjunction with decanal (B1670006). These compounds stimulate specific olfactory receptors in mosquitoes that are attuned to human odors, influencing mosquito behavior and host-finding abilities dsmz.de. This attractive property suggests its potential for developing enhanced mosquito traps dsmz.de.
Beyond its role as a mosquito attractant, this compound has also been identified as a sex attractant for other insect species, such as the greater wax moth (Galleria mellonella), indicating its involvement in insect reproductive signaling and chemical communication dsmz.deuni.lu. This characteristic can be leveraged in pheromone-based pest control, an environmentally friendly approach that disrupts pest behavior and reproduction through species-specific chemical cues uni.lu.
However, the effect of this compound can be concentration-dependent; while low natural concentrations may attract, high, unnatural concentrations have demonstrated repellent activity against Anopheles gambiae mosquitoes in laboratory settings fishersci.no. This dual nature highlights the complexity and potential versatility of this compound in pest control.
The integration of this compound into Integrated Pest Management (IPM) strategies offers an ecologically sound solution. IPM combines various control techniques, including the use of chemical attractants in traps for detection, monitoring, and surveying insect populations uni.luuni.lunih.gov. These attractants can also be employed in broader control programs by combining them with toxicants, pathogens, or sterilants, or through mass-trapping and mating disruption techniques, thereby reducing reliance on broad-spectrum chemical pesticides uni.luuni.lu.
Investigation of this compound in Human and Plant Metabolomics for Biomarker Discovery and Ecological Roles
This compound is a naturally occurring metabolite found in both human and plant biological systems, making it a subject of interest in metabolomics for biomarker discovery and understanding ecological roles.
Human Metabolomics: In humans, this compound is a component of human odor and a volatile compound found in various foods, including coriander, lemons, sweet basils, rocket salad, and corn fishersci.atdsmz.de. Its presence in these dietary sources suggests its potential as a biomarker for food consumption fishersci.at. Metabolomics, the comprehensive analysis of low-molecular-weight metabolites in biological samples, is increasingly utilized for biomarker discovery in complex diseases and for gaining insights into underlying pathophysiological mechanisms uni.lunih.gov. By identifying altered metabolite profiles, metabolomics can reveal perturbed biochemical pathways, offering a holistic approach to enhance diagnostics and improve disease treatment and diagnosis uni.lunih.govfishersci.ca.
Plant Metabolomics: As a plant metabolite, this compound is found in essential oils of various citrus species cenmed.comfishersci.at. Plant metabolomics involves the detailed analysis of small molecules within plant tissues to elucidate their functional roles in plant physiology, development, and responses to environmental stresses, both biotic and abiotic sci-toys.comfishersci.se. This field contributes to understanding plant metabolic networks and how plants adapt to environmental cues or genetic modifications sci-toys.comfishersci.se. This compound, as a plant specialized metabolite, plays a crucial role in mediating environmental interactions and stress adaptation, including defense mechanisms against pests and pathogens informaticsjournals.co.in. For instance, this compound has been shown to influence plant secondary metabolite production, such as inducing nicotine (B1678760) accumulation in Nicotiana attenuata in response to environmental stresses, suggesting its role as a signaling molecule in plant defense mechanisms fishersci.fi. The application of metabolomics in plant biology is vital for discovering biomarkers linked to specific physiological conditions or diseases, with significant implications for plant breeding and precision agriculture sci-toys.com.
Green Chemistry and Sustainable Synthesis Approaches for this compound Production
The production of this compound is increasingly being explored through the lens of green chemistry, aiming for sustainable and environmentally friendly synthesis approaches. Green chemistry principles emphasize minimizing environmental impact, maximizing efficiency, and ensuring safety in chemical processes.
Commercially, this compound is produced via the hydroformylation of 1-decene (B1663960) fishersci.nlfishersci.fi. This process involves the reaction of 1-decene with syngas (a mixture of hydrogen and carbon monoxide) in the presence of catalysts, typically cobalt or rhodium, yielding this compound and 2-methyldecanal (B1664147) as primary products fishersci.fi. Optimizing reaction conditions, such as pressure and temperature, can enhance the selectivity towards desired aldehyde formation fishersci.fi.
Sustainable synthesis approaches for this compound align with green chemistry principles by focusing on several key areas:
Renewable Feedstocks: Utilizing renewable starting materials, such as biomass or agricultural waste, reduces reliance on finite petrochemical resources.
Catalysis: The development and application of catalytic processes are crucial for minimizing the use of stoichiometric reagents and reducing waste generation. This includes the use of highly selective homogeneous catalysis.
Eco-friendly Solvents and Reaction Media: Employing green solvents or innovative reaction media, such as microemulsion systems (MES), can significantly reduce the environmental footprint. MES, for example, offer a multiphase green chemistry approach that allows for highly selective homogeneous catalysis and excellent catalyst retention, facilitating efficient separation and recycling of the catalyst from the product.
Process Efficiency: Techniques like microwave-assisted and ultrasound-assisted synthesis can shorten reaction times and lower energy consumption. Emphasis on atom economy and synthetic efficiency ensures that the maximum amount of starting materials is incorporated into the final product, thereby minimizing by-product formation.
Biocatalysis: Exploring biocatalytic and enzymatic transformations offers promising sustainable alternatives to traditional chemical synthesis methods for producing this compound.
The integration of these green chemistry principles into this compound production pathways contributes to a more sustainable chemical industry, reducing waste, energy consumption, and the use of hazardous substances.
Q & A
Q. What theoretical models explain this compound’s volatility in polymer matrices for controlled-release applications?
- Answer: Apply Flory-Huggins theory to predict solubility parameters. Use Fickian diffusion models to correlate release rates with matrix porosity. Validate with thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS). Compare experimental data with Monte Carlo simulations .
Data Presentation and Validation
Q. How should researchers present conflicting spectral data for this compound in supplementary materials?
Q. What validation protocols ensure reproducibility in this compound’s synthetic protocols?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
